Lopinavir D-Valine Diastereomer
Description
Properties
CAS No. |
1623021-24-8 |
|---|---|
Molecular Formula |
C37H48N4O5 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1 |
InChI Key |
KJHKTHWMRKYKJE-UQJYGFKOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Synonyms |
(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Origin of Product |
United States |
Emerging Research Directions and Advanced Methodologies
Rational Design of Stereochemically Optimized Inhibitors
The rational design of stereochemically optimized inhibitors is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy while minimizing off-target effects. In the context of Lopinavir (B192967), which contains a crucial L-valine-derived component, the synthesis and study of its D-Valine diastereomer are paramount for understanding structure-activity relationships (SAR). acs.org The synthesis of Lopinavir often involves a process where a mixture of diastereomers is carried through several steps before a final separation, highlighting the importance of stereochemical control. acs.org
The design principles for stereochemically optimized protease inhibitors like Lopinavir are rooted in mimicking the transition state of the natural substrate of the HIV protease. The specific stereochemistry of the amino acid-derived fragments is critical for fitting into the enzyme's active site. The inadvertent presence of the D-Valine diastereomer can lead to a significant loss of inhibitory activity. This is because the spatial arrangement of the substituents on the chiral carbon of the valine residue in the D-configuration clashes with the amino acid residues lining the protease's binding pocket.
Future rational design strategies may involve creating libraries of stereoisomers, including the D-Valine diastereomer and other variations, to probe the tolerance of the enzyme's active site to stereochemical changes. This approach can lead to the development of second-generation inhibitors with improved resistance profiles. For instance, understanding why the D-Valine diastereomer binds poorly could inform the design of new inhibitors that are less susceptible to resistance mutations that alter the shape of the binding pocket.
Integration of Artificial Intelligence and Machine Learning in Diastereomer Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govresearchgate.net While specific applications of AI to the Lopinavir D-Valine diastereomer are not yet widely published, the potential for these technologies in this area is immense.
ML algorithms can be trained on large datasets of stereoisomers and their corresponding biological activities to predict the therapeutic potential of novel diastereomers. nih.gov For instance, a model could be developed to predict the binding affinity of various Lopinavir stereoisomers, including the D-Valine form, to both wild-type and mutant HIV protease. This would enable researchers to prioritize the synthesis of the most promising candidates and avoid those likely to be inactive.
Furthermore, AI can aid in the de novo design of molecules with optimized stereochemistry. nih.gov Generative models, such as generative adversarial networks (GANs), can create novel molecular structures with desired pharmacological properties, including specific stereochemical configurations. nih.gov In the context of Lopinavir, a GAN could be used to design new protease inhibitors that retain the beneficial structural features of Lopinavir while possessing stereochemistry that confers advantages such as improved binding or a better resistance profile. The use of AI in analyzing complex biological data from multi-omics studies can also help in identifying novel targets where stereochemistry might play a crucial role. nih.gov
Advanced Biorelevant In Vitro Models for Mechanistic Studies
To elucidate the mechanistic differences between Lopinavir and its D-Valine diastereomer, advanced biorelevant in vitro models are essential. These models aim to mimic the physiological environment more closely than traditional biochemical assays.
One such approach involves the use of cell-based assays that express wild-type or drug-resistant strains of HIV. By treating these infected cells with pure samples of the Lopinavir L-Valine and D-Valine diastereomers, researchers can directly compare their antiviral efficacy in a cellular context. Studies involving the in vitro passage of HIV in the presence of Lopinavir have been used to select for resistant viral variants, and similar experiments could be designed to investigate if the D-Valine diastereomer contributes to or accelerates the development of resistance.
More sophisticated models, such as 3D cell cultures or organ-on-a-chip systems, can provide even greater physiological relevance. These platforms can model the complex interactions between different cell types and the extracellular matrix, offering a more accurate prediction of a drug's behavior in vivo. For example, an organ-on-a-chip model of the human gut could be used to study the differential absorption and metabolism of the Lopinavir diastereomers. Recent studies on other drugs have shown that such models can be instrumental in evaluating the in vitro performance of different formulations and stereoisomers.
Development of Novel Analytical Platforms for Diastereomeric Purity and Quantification
The ability to separate and quantify diastereomers is crucial for ensuring the quality and safety of chiral drugs. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, and the development of novel stationary phases and methods continues to improve the resolution of closely related stereoisomers. hplc.euchiralpedia.comnih.govnih.gov
For the this compound, chiral HPLC methods are indispensable. chiralpedia.com These methods often employ a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to their separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. hplc.eu An alternative "indirect" approach involves derivatizing the diastereomeric mixture with a chiral agent to create new compounds that can be separated on a standard achiral column. chiralpedia.com
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. The combination of chiral and achiral chromatography in series is another advanced strategy to resolve complex mixtures of stereoisomers. sigmaaldrich.com The table below summarizes some of the analytical techniques applicable to the separation of diastereomers like the Lopinavir D-Valine form.
| Analytical Technique | Principle | Application to this compound | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). chiralpedia.com | Separation from the active L-Valine diastereomer and other related impurities. nih.gov | High resolution and well-established methodology. hplc.eunih.gov |
| Indirect HPLC | Derivatization with a chiral agent to form diastereomeric adducts separable on an achiral column. chiralpedia.com | Can be used when direct chiral separation is difficult. | Utilizes conventional and often less expensive achiral columns. chiralpedia.com |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often with a chiral stationary phase. | Potentially faster and more efficient separation of diastereomers. | Reduced solvent consumption and faster analysis times. hplc.eu |
| LC-MS | Combines the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry. | Identification and quantification of diastereomeric impurities in drug substances. nih.gov | Provides both separation and structural information. |
Structural Biology and Computational Chemistry of Unconventional Binding Sites or Mechanisms
Structural biology and computational chemistry provide powerful tools to investigate the molecular basis of diastereomer-specific interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can, in principle, be used to determine the three-dimensional structure of the HIV protease in complex with the this compound. Such a structure would provide invaluable insights into why this particular stereoisomer is less active.
In the absence of an experimental structure, computational methods like molecular dynamics (MD) simulations and docking studies can be employed. nih.gov MD simulations can model the dynamic behavior of the protease-inhibitor complex over time, revealing differences in the stability and conformational flexibility of the enzyme when bound to the L-Valine versus the D-Valine diastereomer. nih.gov These simulations can also be used to explore the unbinding pathways of the inhibitors from the protease active site. plos.org
Computational analysis can also investigate whether the D-Valine diastereomer might interact with unconventional binding sites on the protease or other off-target proteins. For example, while the L-Valine diastereomer binds tightly to the active site, the D-Valine form might have a weaker affinity for this site but a higher affinity for an allosteric site, potentially leading to unexpected biological effects. Analysis of mutations within the HIV protease binding pocket has shown that even subtle changes can significantly impact inhibitor binding, and computational tools are crucial for understanding these effects. nih.govnih.gov
Q & A
Q. What analytical techniques are recommended for characterizing the stereochemical purity of Lopinavir D-Valine Diastereomer in synthesized samples?
Methodological Answer:
- Use chiral chromatography (e.g., HPLC with a chiral stationary phase) combined with mass spectrometry to confirm stereochemical identity .
- Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on chemical shift differences in the D-valine moiety compared to its L-enantiomer counterpart .
- Quantify impurities via high-resolution mass spectrometry (HRMS) to detect trace enantiomeric contamination (<0.1% threshold recommended for pharmacological studies) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) to simulate long-term degradation pathways .
- Monitor degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with emphasis on hydrolysis-prone regions of the molecule (e.g., ester linkages) .
- Compare stability in plasma vs. dried blood spots (DBS); note that DBS samples may underestimate concentrations by >30% due to degradation during storage .
Q. What in vitro assays are critical for evaluating the antiviral efficacy of this compound against protease-resistant HIV strains?
Methodological Answer:
- Perform protease inhibition assays using recombinant HIV-1 protease and fluorogenic substrates to measure IC50 values .
- Validate results with cell-based infectivity assays (e.g., TZM-bl reporter cells) to account for cellular uptake and metabolism differences .
- Cross-reference with ritonavir-boosted formulations to assess synergistic effects on pharmacokinetic parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency data and clinical pharmacokinetic outcomes for this compound?
Methodological Answer:
- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in specific tissue compartments (e.g., lymphatic system, viral reservoirs) .
- Analyze drug-protein binding ratios using equilibrium dialysis, as free fraction discrepancies may explain efficacy gaps .
- Investigate inter-individual variability in CYP3A4 metabolism through genotyping of clinical trial cohorts .
Q. What strategies mitigate lopinavir degradation in dried blood spot (DBS) samples during long-term storage for therapeutic drug monitoring (TDM)?
Methodological Answer:
- Pre-treat DBS cards with stabilizers (e.g., sodium fluoride) to inhibit enzymatic degradation .
- Validate storage conditions by comparing −80°C vs. room temperature stability over 6 months; avoid shipment without desiccants .
- Cross-validate DBS results with parallel plasma samples to correct for matrix-induced biases .
Q. How should researchers design a study to assess the impact of D-Valine stereochemistry on lopinavir’s resistance profile?
Methodological Answer:
- Generate HIV protease mutants (e.g., V82A, I84V) via site-directed mutagenesis and compare inhibition kinetics between diastereomers .
- Use molecular dynamics simulations to visualize steric clashes or hydrogen-bonding disruptions caused by D-valine substitution .
- Correlate structural data with phenotypic resistance assays in primary CD4+ T cells .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing contradictory pharmacokinetic data across studies?
Q. How can cross-disciplinary methodologies (e.g., proteomics, metabolomics) enhance mechanistic studies of this compound?
Methodological Answer:
- Integrate untargeted metabolomics to identify off-target effects on host cell pathways (e.g., lipid metabolism) .
- Pair surface plasmon resonance (SPR) with proteomic profiling to map drug-protein interaction networks .
- Validate findings using CRISPR-Cas9 knockouts of candidate host factors implicated in drug transport .
Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Adhere to FAIR data principles: Publish synthetic protocols with detailed reaction conditions (temperature, solvent purity) and characterization data (NMR spectra, HPLC chromatograms) .
- Disclose batch-to-batch variability in diastereomeric excess (DE%) for all in vivo studies .
- Share raw analytical data in public repositories (e.g., Zenodo) with standardized metadata .
Q. How should researchers address discrepancies between preclinical and clinical efficacy data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
